molecular formula C9H9BrO2 B1444068 3-(3-Bromophenyl)oxetan-3-OL CAS No. 1379811-98-9

3-(3-Bromophenyl)oxetan-3-OL

Cat. No.: B1444068
CAS No.: 1379811-98-9
M. Wt: 229.07 g/mol
InChI Key: YPFCZNOBTKPTHB-UHFFFAOYSA-N
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Description

“3-(3-Bromophenyl)oxetan-3-OL” is a chemical compound with the molecular formula C9H9BrO2 . It has a molecular weight of 229.07 . This compound is typically in solid form at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9BrO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 . The 1H NMR spectrum (500 MHz, CDCl3) and 13C NMR spectrum (126 MHz, CDCl3) have been reported .


Chemical Reactions Analysis

Oxetanes, such as “this compound”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 229.07 .

Scientific Research Applications

Bioisosteric Potential

3-(3-Bromophenyl)oxetan-3-OL and its derivatives, such as oxetan-3-ol, have been studied for their potential as bioisosteres. For instance, oxetan-3-ol is considered as a potential surrogate for the carboxylic acid functional group, with research suggesting its utility as an isosteric replacement. This application is significant in medicinal chemistry for modifying drug properties like solubility and metabolic stability (Lassalas et al., 2017).

Synthesis and Modification

The synthesis methods of oxetan-3-ol, which can be a precursor to this compound, have been developed. These methods include a range of reactions, such as ring-closure and electrophilic reactions, demonstrating the compound's relevance in synthetic and medicinal chemistry (Xu Tianxiang et al., 2016).

Drug Discovery Applications

Oxetan-3-ol derivatives, including this compound, have found applications in drug discovery. They are noted for their role as bioisosteres for geminal dimethyl groups and carbonyl groups. This versatility makes them useful in the creation of diverse drug molecules, aiding in the modification of solubility, lipophilicity, and metabolic stability of drug candidates (Hamzik & Brubaker, 2010).

Influence on Physicochemical Properties

The incorporation of oxetane, and by extension its derivatives like this compound, in drug molecules can lead to significant changes in aqueous solubility and lipophilicity. This characteristic is pivotal in drug design, allowing for the enhancement of drug-like properties and the attainment of desired pharmacokinetic profiles (Wuitschik et al., 2010).

Potential in Energetic Materials

This compound and its analogs have potential applications in the synthesis of energetic materials. Their utility in creating substances with high detonation velocities and pressures, combined with high thermostability and insensitivity, can be significant in this field (Born et al., 2022).

Mechanism of Action

Remember, when handling any chemical compound, always refer to the Material Safety Data Sheet (MSDS) and follow appropriate safety precautions. For “3-(3-Bromophenyl)oxetan-3-OL”, it’s recommended to store it in a refrigerator and handle it with care as it may cause skin and eye irritation, and may be harmful if swallowed .

Safety and Hazards

The safety information for “3-(3-Bromophenyl)oxetan-3-OL” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

While specific future directions for “3-(3-Bromophenyl)oxetan-3-OL” are not mentioned in the search results, it’s worth noting that oxetanes and related structures hold promise as isosteric replacements of the carboxylic acid moiety . This suggests potential future research directions in the development of new pharmaceuticals and other applications.

Biochemical Analysis

Biochemical Properties

3-(3-Bromophenyl)oxetan-3-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied as a potential bioisostere of the carboxylic acid functional group, suggesting its utility in drug design . The oxetane ring in this compound can mimic the carbonyl moiety, allowing it to interact with enzymes that typically bind to carboxylic acids. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the biosynthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and other cellular processes . By interacting with enzymes involved in eicosanoid biosynthesis, this compound can alter the levels of these signaling molecules, thereby impacting cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, emphasizing the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, the compound’s interaction with enzymes involved in eicosanoid biosynthesis can alter the production of these signaling molecules, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s distribution can influence its activity and effectiveness in biochemical reactions. Understanding how this compound is transported and distributed is essential for optimizing its use in research and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes. Studies have shown that this compound can localize to specific subcellular regions, influencing its biochemical properties and effects .

Properties

IUPAC Name

3-(3-bromophenyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFCZNOBTKPTHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309417
Record name 3-(3-Bromophenyl)-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-98-9
Record name 3-(3-Bromophenyl)-3-oxetanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-3-oxetanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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